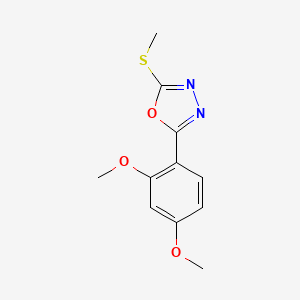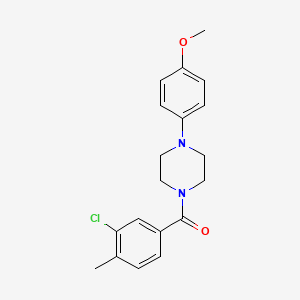
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, also known as NQO1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NQO1 is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive oxygen species in cells.
作用機序
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibits the enzyme 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone by binding to its active site and preventing the detoxification of reactive oxygen species. This leads to the accumulation of oxidative stress and ultimately cell death in cancer cells. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
生化学的および生理学的効果
In addition to its potential therapeutic applications in cancer treatment, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase, which are involved in drug metabolism and detoxification. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to play a role in the regulation of cellular energy metabolism and oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in lab experiments is its specificity for the 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone enzyme. This allows for targeted inhibition of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone and the study of its downstream effects. However, one limitation of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone. One area of interest is the development of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to investigate the role of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, the potential use of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone as a biomarker for cancer diagnosis and prognosis is an area of active research.
合成法
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a catalyst to form 1-(4-nitrophenyl)-2-(8-hydroxyquinolinylthio)ethanone. This intermediate can then be treated with thionyl chloride to yield the final product, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone.
科学的研究の応用
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in cancer cells by inhibiting 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, which leads to the accumulation of reactive oxygen species and oxidative stress. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
1-(4-nitrophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(12-6-8-14(9-7-12)19(21)22)11-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAWXQZYWQUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)

![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)


